Bis(sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, homobifunctional, amine-reactive crosslinking reagent widely procured for structural biology and protein conjugation workflows. Featuring two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups separated by a 5-carbon glutarate core, BS2G reacts efficiently with primary amines (such as lysine side chains and N-termini) at a pH range of 7.0 to 9.0 to form stable, irreversible amide bonds . The incorporation of charged sulfonate groups renders the molecule highly soluble in aqueous buffers and strictly membrane-impermeable, making it a critical reagent for labeling intact cells . In procurement contexts, BS2G is primarily evaluated based on its precise 7.7 Å spacer arm length, which provides tighter spatial constraints compared to longer-chain analogs, and its ability to function without organic co-solvents, preserving the native conformation of sensitive protein complexes [1].
Substituting BS2G with closely related in-class crosslinkers fundamentally alters assay resolution and sample viability. Replacing BS2G with the widely used analog BS3 (Bis[sulfosuccinimidyl] suberate) increases the spacer arm from 7.7 Å to 11.4 Å, which relaxes the spatial constraint and can lead to the capture of false-positive, long-range interactions that obscure tight protein-protein interfaces [1]. Conversely, substituting BS2G with its exact spacer-length analog DSG (Disuccinimidyl glutarate) introduces severe workflow limitations. Because DSG lacks sulfonate groups, it is water-insoluble and requires dissolution in DMSO or DMF, which can precipitate solvent-sensitive protein assemblies . Furthermore, DSG is membrane-permeable, meaning it will crosslink the entire intracellular proteome rather than selectively capturing the cell-surface interactome, thereby flooding extracellular assays with high intracellular background noise [1].
In Cross-Linking Mass Spectrometry (XL-MS) workflows, the physical length of the crosslinker dictates the maximum distance constraint used for 3D protein modeling. BS2G provides a precise 7.7 Å spacer arm (a 5-carbon chain), whereas the more common analog BS3 features an 11.4 Å spacer arm (an 8-carbon chain) [1]. This 3.7 Å reduction in linkage distance means BS2G captures only tightly associated protein interfaces, filtering out the transient or peripheral interactions that BS3 might covalently lock.
| Evidence Dimension | Spacer arm length (amine-to-amine distance constraint) |
| Target Compound Data | 7.7 Å (5-carbon glutarate core) |
| Comparator Or Baseline | BS3 (11.4 Å, 8-carbon suberate core) |
| Quantified Difference | 3.7 Å shorter linkage distance |
| Conditions | Structural modeling and XL-MS distance mapping |
Procuring BS2G is essential for generating high-resolution, short-range distance constraints required for accurate 3D structural modeling of tight protein complexes.
The presence of charged sulfo-NHS groups allows BS2G to be dissolved directly in aqueous buffers at concentrations up to 10 mM without precipitation . In contrast, the non-sulfonated analog DSG requires initial dissolution in organic solvents such as DMSO or DMF before dilution into the reaction mixture. The ability to maintain a 100% aqueous environment prevents solvent-induced denaturation or aggregation of delicate multi-subunit protein complexes during the crosslinking reaction.
| Evidence Dimension | Aqueous solubility and solvent requirement |
| Target Compound Data | Soluble in aqueous buffers up to 10 mM (no organic solvent required) |
| Comparator Or Baseline | DSG (requires DMSO/DMF for dissolution) |
| Quantified Difference | 100% elimination of organic co-solvents |
| Conditions | Native protein complex stabilization in physiological buffers |
Buyers working with solvent-sensitive enzymes or fragile multiprotein assemblies must select BS2G over DSG to ensure structural integrity during conjugation.
The highly polar nature of the sulfonate groups on BS2G prevents the molecule from passively diffusing across lipid bilayers, restricting its reactivity to the extracellular space . When applied to intact live cells, BS2G exclusively crosslinks cell-surface receptors and extracellular matrix proteins. The comparator DSG, lacking these charged groups, is membrane-permeable and rapidly diffuses into the cytoplasm, generating massive intracellular crosslinking that complicates downstream enrichment and mass spectrometry analysis.
| Evidence Dimension | Cellular compartment targeting |
| Target Compound Data | Membrane-impermeable (0% intracellular crosslinking background) |
| Comparator Or Baseline | DSG (Membrane-permeable, high intracellular crosslinking) |
| Quantified Difference | Absolute restriction to extracellular/surface amines |
| Conditions | Intact live-cell crosslinking assays at physiological pH |
BS2G is the mandatory choice for procurement when the experimental goal is to map the cell-surface interactome without intracellular contamination.
Recent proteomic studies demonstrate that even when spacer lengths are identical, crosslinker polarity dictates the specific subset of lysine residues that are successfully conjugated. A direct comparison between the polar BS2G and the non-polar DSG on a model protein (BSA) revealed that the two reagents preferentially form different cross-links due to the local hydrophobicity of the protein surface [1]. BS2G selectively targets lysine residues situated in polar, solvent-exposed microenvironments, proving that it is not chemically interchangeable with DSG even in solution-state assays.
| Evidence Dimension | Lysine side chain conjugation profile |
| Target Compound Data | Polar BS2G targets solvent-exposed, polar microenvironments |
| Comparator Or Baseline | Non-polar DSG targets a distinct, more hydrophobic subset of lysines |
| Quantified Difference | Divergent cross-link maps on identical model proteins |
| Conditions | BSA model protein crosslinking analyzed by mass spectrometry |
This quantitative divergence in reactivity means buyers cannot substitute BS2G with DSG and expect identical crosslinking maps, necessitating exact compound procurement for reproducible structural data.
BS2G is heavily utilized in XL-MS workflows where structural biologists require tight distance constraints to model protein-protein interactions. By utilizing the 7.7 Å spacer of BS2G, researchers can map intimate contact interfaces that would be indistinguishable if using the longer 11.4 Å BS3 crosslinker. It is frequently deployed in parallel with BS3 and zero-length crosslinkers to create a multi-tiered "molecular ruler" dataset for high-fidelity 3D protein structure determination [1].
Because of its strict membrane impermeability, BS2G is the preferred reagent for capturing transient ligand-receptor interactions on the surface of intact, live cells. By performing the crosslinking reaction in physiological aqueous buffers, researchers can covalently lock extracellular complexes prior to cell lysis, ensuring that downstream immunoprecipitation and proteomic analysis are free from intracellular background noise that would occur if a permeable crosslinker like DSG were used .
In biochemistry and industrial biocatalysis, certain multi-subunit enzymes or fragile protein assemblies rapidly denature or aggregate upon exposure to DMSO or DMF. BS2G is procured specifically for these applications because its high aqueous solubility allows for robust homobifunctional crosslinking in 100% aqueous buffers, preserving the native quaternary structure of the complex during stabilization procedures .